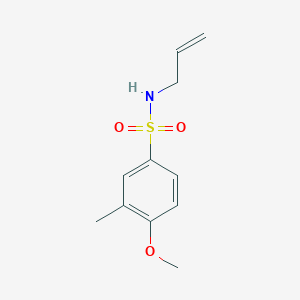

N-allyl-4-methoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-methoxy-3-methylbenzenesulfonamide, also known as AMS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. In

Scientific Research Applications

Organic Synthesis and Catalysis

N-allyl-4-methoxy-3-methylbenzenesulfonamide and its derivatives play a crucial role in organic synthesis and catalysis. These compounds serve as intermediates in the synthesis of complex molecules and have applications in the development of new catalytic processes. For example, sulfonamide-substituted phthalocyanines exhibit remarkable stability under oxidative conditions and are potential catalysts for the oxidation of olefins, showcasing the utility of sulfonamide derivatives in enhancing solubility and stability, crucial for catalytic efficiency (Işci et al., 2014).

Antitumor Activity

Research on sulfonamide derivatives, including those structurally related to N-allyl-4-methoxy-3-methylbenzenesulfonamide, has demonstrated significant antitumor activity. Compounds such as N-[6-indazolyl]arylsulfonamides have been evaluated for their antiproliferative and apoptotic activities against human tumor cell lines, showing that certain derivatives exhibit potent antiproliferative activity and can trigger apoptosis in a dose-dependent manner, indicating the potential of these compounds as therapeutic agents for cancer treatment (Abbassi et al., 2014).

Enzyme Inhibition

Sulfonamide compounds have been investigated for their enzyme inhibitory properties, with applications in drug discovery and medicinal chemistry. Studies on sulfonamide-based enzyme inhibitors reveal their potential in targeting various enzymes implicated in disease processes, offering insights into the design of novel therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, sulfonamide derivatives have shown inhibitory activity against acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease, demonstrating their potential as lead compounds for the development of new treatments (Abbasi et al., 2018).

Computational Chemistry and Molecular Modeling

Theoretical and computational studies on N-allyl-4-methoxy-3-methylbenzenesulfonamide derivatives contribute to understanding their chemical properties, reactivity, and interactions at the molecular level. Such studies are essential for predicting the behavior of these compounds in various environments, aiding in the design of molecules with desired properties for specific applications. Computational approaches, including quantum chemical calculations and molecular dynamics simulations, provide valuable insights into the adsorption behaviors, electronic structures, and interaction energies of sulfonamide derivatives, facilitating the rational design of new materials and pharmaceuticals (Kaya et al., 2016).

properties

IUPAC Name |

4-methoxy-3-methyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-4-7-12-16(13,14)10-5-6-11(15-3)9(2)8-10/h4-6,8,12H,1,7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVSKMFJWUPDGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-methoxy-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}-4-phenoxyaniline](/img/structure/B425790.png)

![N-(4-ethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B425791.png)

![Ethyl {4-[(3-chloro-2-methylanilino)sulfonyl]phenoxy}acetate](/img/structure/B425792.png)

![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-mesitylacetamide](/img/structure/B425795.png)

![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B425796.png)

![4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,6-diethylphenyl)benzamide](/img/structure/B425798.png)

![N-[3-(benzyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B425799.png)

![Methyl 2-[({4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425801.png)

![N-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-4-methoxyaniline](/img/structure/B425804.png)

![N-{3-[(4-bromobenzyl)oxy]benzyl}-N-(4-ethylphenyl)amine](/img/structure/B425805.png)

![Ethyl 2-({[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425806.png)

![2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide](/img/structure/B425807.png)

![N-[4-(acetylamino)phenyl]-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide](/img/structure/B425808.png)

![N-{4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzyl}-4-phenoxyaniline](/img/structure/B425809.png)